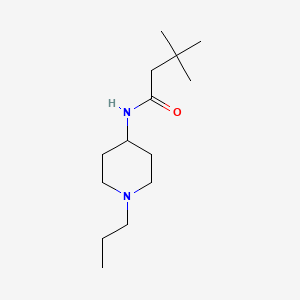![molecular formula C36H28N4O2 B4696656 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide](/img/structure/B4696656.png)
2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide
Übersicht
Beschreibung
2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide, also known as PPQ-102, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PPQ-102 is a quinazolinone derivative that has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has been shown to inhibit the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells. By inhibiting AKT, 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide can prevent the activation of downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide is that it has shown promising results in various preclinical studies, indicating that it may have potential therapeutic applications. However, there are also several limitations to using 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide in clinical trials, which could pave the way for its use in cancer treatment and other therapeutic applications.
Conclusion:
In conclusion, 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide is a novel compound with potential therapeutic applications in the field of cancer research. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has also been found to have other biochemical and physiological effects, indicating that it may have applications in the treatment of neurological disorders. While there are limitations to using 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide in lab experiments, further research could lead to the development of more targeted cancer therapies and other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Eigenschaften
IUPAC Name |
2-phenyl-N-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N4O2/c41-33(22-25-10-4-1-5-11-25)37-29-18-16-28(17-19-29)36-39-32-21-20-30(38-34(42)23-26-12-6-2-7-13-26)24-31(32)35(40-36)27-14-8-3-9-15-27/h1-21,24H,22-23H2,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWRPHKYUKSGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NC(=O)CC5=CC=CC=C5)C(=N3)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4696595.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4696606.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide](/img/structure/B4696620.png)

![1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4696640.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4696648.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B4696669.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4696682.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)
![propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)
